2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
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Description
2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
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Biological Activity
The compound 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from diverse scientific literature.
Chemical Structure
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H26N2O3S2
- Molecular Weight : 438.58 g/mol
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of the pyrimidine ring followed by sulfonation and acetamide formation. The detailed synthetic pathway can be referenced in various studies focusing on similar compounds within the pyrimidine family .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide moiety is often linked to enhanced antibacterial efficacy due to its ability to interfere with bacterial folic acid synthesis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease . Additionally, it has demonstrated urease inhibition, which is significant for treating urinary tract infections and reducing gastric pH levels.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific pathways involved in the anticancer activity of this compound require further investigation to elucidate their therapeutic potential fully .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The sulfonamide group may act by mimicking substrates or cofactors necessary for enzyme function.
- Binding Affinity : Studies suggest that the compound's structure allows it to bind effectively to target proteins such as AChE and bacterial enzymes.
- Cellular Uptake : The lipophilic nature due to the aromatic rings may enhance cellular uptake, thereby increasing bioavailability and efficacy.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Antimicrobial Efficacy : One study reported that a related sulfonamide derivative exhibited a minimum inhibitory concentration (MIC) against Bacillus subtilis at 32 µg/mL, indicating promising antibacterial properties .
- AChE Inhibition : Another study demonstrated that a structurally analogous compound inhibited AChE with an IC50 value of 0.5 µM, highlighting its potential in neuroprotective therapies .
- Anticancer Activity : In vitro assays showed that a related compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment .
Properties
IUPAC Name |
2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-4-16-5-11-19(12-6-16)32(29,30)20-13-24-23(26-22(20)28)31-14-21(27)25-18-9-7-17(8-10-18)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAPCVPYMHUZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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